Product packaging for 2,4-Dichloro-3-fluorobenzyl alcohol(Cat. No.:CAS No. 1615212-19-5)

2,4-Dichloro-3-fluorobenzyl alcohol

Cat. No.: B6315055
CAS No.: 1615212-19-5
M. Wt: 195.01 g/mol
InChI Key: BDSYJYVILTXLQR-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluorobenzyl alcohol is a halogenated benzyl alcohol derivative that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Its structure, featuring chlorine and fluorine substituents on the aromatic ring, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound primarily as a key building block in the development of active pharmaceutical ingredients (APIs), where it can be further functionalized. The benzyl alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups like halides or ethers. The specific substitution pattern on the ring is significant, as it can influence the electronic properties and metabolic stability of the final drug candidate. Compounds with similar halogenated benzyl alcohol structures have been identified as critical intermediates in the synthesis of inhibitors for various biological targets, such as Cholesteryl Ester Transfer Protein (CETP) . The synthesis of such halogenated benzyl alcohols can be achieved through modern, sustainable methods like electro-organic synthesis, which uses electricity as a clean reagent, offering a green and efficient alternative to traditional stoichiometric reductants . Other industrial synthetic routes for related fluorobenzyl alcohols involve the reduction of precursor nitriles or carboxylic acids . As a standard practice in research, this product is intended for laboratory analysis and R&D purposes. This compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2FO B6315055 2,4-Dichloro-3-fluorobenzyl alcohol CAS No. 1615212-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichloro-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYJYVILTXLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Dichloro 3 Fluorobenzyl Alcohol

Regioselective Functionalization Strategies

Achieving the specific 2,4-dichloro-3-fluoro substitution pattern on the benzene (B151609) ring is the primary challenge in synthesizing the target molecule. This requires careful selection of starting materials and reaction sequences to direct the incoming substituents to the correct positions.

Directed Halogenation and Fluorination Techniques on Aromatic Rings

The introduction of halogen atoms at specific positions on an aromatic ring is typically governed by the directing effects of the substituents already present. For the synthesis of a 2,4-dichloro-3-fluoro arrangement, a multi-step electrophilic aromatic substitution strategy is often employed.

A plausible route could begin with a fluorinated precursor. For instance, starting with 3-fluorotoluene (B1676563), subsequent chlorination reactions can be directed to the desired positions. The fluorine atom is a weak ortho-, para-director, while the methyl group is a stronger ortho-, para-director. This interplay of directing effects must be carefully managed.

Another powerful technique for introducing a fluorine atom is the Balz-Schiemann reaction. This involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium fluoborate salt to yield the corresponding fluoroarene. orgsyn.org A potential synthetic pathway could therefore involve the synthesis of 2,4-dichloro-3-aminotoluene, followed by a Balz-Schiemann reaction to introduce the fluorine atom. Subsequent oxidation of the methyl group would then lead to the corresponding benzoic acid or benzaldehyde (B42025), a direct precursor to the target alcohol.

Halogen-exchange fluorination offers another route, where a chloro-substituted benzaldehyde is converted to a fluorobenzaldehyde using a fluoride (B91410) salt. wikipedia.org For example, a process for producing 2,4-difluorobenzaldehyde from 2,4-dichlorobenzaldehyde using potassium fluoride in the presence of a phase-transfer catalyst has been described, demonstrating the feasibility of such transformations. google.comgoogleapis.com

Ortho-Metalation and Directed Arylation Approaches

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) that chelates with an organometallic base (typically an alkyllithium reagent), directing deprotonation to the adjacent ortho-position. uwindsor.caunblog.fr The resulting aryllithium or arylmagnesium species can then react with a wide range of electrophiles to introduce a desired substituent.

In the context of 2,4-dichloro-3-fluorobenzyl alcohol synthesis, the fluorine atom itself can act as a directing group. Fluorine is known to be a potent ortho-directing group, often stronger than methoxy (B1213986) or chloro groups, facilitating metalation at the adjacent positions. organische-chemie.chsemanticscholar.org A synthetic strategy could involve the ortho-lithiation of 1,3-dichloro-2-fluorobenzene. The fluorine atom would direct the metalation to the C6 position (ortho to fluorine and meta to both chlorine atoms). Subsequent reaction with an appropriate electrophile, such as N,N-dimethylformamide (DMF) or paraformaldehyde, would introduce a formyl or hydroxymethyl group, respectively, leading to a precursor of the target molecule.

The relative directing ability of different functional groups is a critical consideration in DoM, with an established hierarchy guiding synthetic planning. organische-chemie.ch

Conversion Pathways to Benzyl (B1604629) Alcohol Functionality

Once the correctly substituted aromatic precursor, such as 2,4-dichloro-3-fluorobenzaldehyde (B1422797) or 2,4-dichloro-3-fluorobenzoic acid, has been synthesized, the final step is the reduction of the carbonyl or carboxyl group to the benzyl alcohol.

Reduction of Corresponding Aldehydes and Carboxylic Acids

The reduction of aldehydes and carboxylic acids to alcohols is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and the presence of other functional groups.

For the reduction of 2,4-dichloro-3-fluorobenzaldehyde, mild reducing agents are typically sufficient. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation, offering high chemoselectivity for the aldehyde group while leaving the halogen substituents intact. askthenerd.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

Carboxylic acids, such as 2,4-dichloro-3-fluorobenzoic acid, require stronger reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, though it is less selective and requires anhydrous conditions and careful handling. nih.gov A milder alternative is the use of borane (BH₃), often in the form of a borane-tetrahydrofuran complex (BH₃·THF), which readily reduces carboxylic acids to primary alcohols. jeeadv.ac.in Biocatalytic methods, using enzymes or whole-cell systems like baker's yeast, also present an environmentally friendly option for the reduction of substituted benzaldehydes. scielo.org.mxworldwidejournals.com

Table 1: Common Reducing Agents for Aldehydes and Carboxylic Acids
PrecursorReducing AgentTypical ConditionsProductSelectivity
AldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol, 0°C to rtPrimary AlcoholHigh for carbonyls
Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Ether, RefluxPrimary AlcoholLow (reduces many functional groups)
Carboxylic AcidBorane (BH₃·THF)THF, 0°C to RefluxPrimary AlcoholGood (selective for carboxylic acids)

Electrochemical Reduction Protocols and Mechanistic Insights

Electrochemical synthesis offers a green and efficient alternative to traditional chemical reagents for the reduction of carbonyl compounds. rsc.org The electrochemical reduction of halogenated aromatic compounds has been studied, providing insights into potential pathways for converting 2,4-dichloro-3-fluorobenzaldehyde to the corresponding alcohol. google.comuantwerpen.be

The process typically involves the direct or mediated transfer of electrons from a cathode to the aldehyde. In an aprotic solvent, the initial step is the formation of a radical anion. This intermediate can then undergo further reduction and protonation to yield the alcohol. The choice of cathode material (e.g., glassy carbon, silver, platinum), solvent, and supporting electrolyte can significantly influence the reaction's efficiency and selectivity. uantwerpen.be For halogenated compounds, there is a possibility of competitive dehalogenation, where the carbon-halogen bond is cleaved. However, by carefully controlling the electrode potential, selective reduction of the aldehyde group can be achieved. The mechanism for the reduction of aromatic halides is dependent on factors such as the C-X bond strength and the stability of the resulting radical anion. uantwerpen.be

Multi-Step Synthesis Design and Optimization

The design of a multi-step synthesis for this compound involves a retrosynthetic approach, where the target molecule is broken down into simpler, commercially available starting materials. sigmaaldrich.comlibretexts.org A key consideration is the order of introduction of the substituents to ensure the correct regiochemistry.

Retrosynthetic Analysis Example:

A plausible retrosynthetic pathway starts by disconnecting the benzyl alcohol to its corresponding benzaldehyde. The 2,4-dichloro-3-fluorobenzaldehyde can be envisioned as arising from the formylation of a 1,3-dichloro-2-fluorobenzene intermediate, potentially via a directed ortho-metalation strategy. This precursor could, in turn, be derived from a simpler dichlorobenzene or fluorobenzene (B45895) through sequential halogenation and/or diazotization reactions.

Optimization Strategies:

The adoption of automated high-throughput experimentation platforms, often coupled with machine learning algorithms, represents a paradigm shift in chemical synthesis optimization. beilstein-journals.org These systems can autonomously perform and analyze a large number of experiments, navigating the complex interplay of variables to rapidly identify optimal reaction conditions with minimal human intervention. beilstein-journals.org For each step in the synthesis of this compound, from the initial halogenations to the final reduction, these advanced optimization tools can be employed to maximize efficiency and product output.

One-Pot Synthesis Techniques for Enhanced Efficiency

The efficiency of a hypothetical one-pot synthesis can be illustrated in the following table:

StepConventional Multi-Step SynthesisOne-Pot Synthesis
1Esterification of 2,4-dichloro-3-fluorobenzoic acidActivation of 2,4-dichloro-3-fluorobenzoic acid
2Isolation and purification of the ester intermediate-
3Reduction of the ester to this compoundIn-situ reduction of the activated intermediate
4Final purificationFinal purification

This streamlined approach significantly enhances process efficiency by minimizing handling and potential loss of material between steps.

Sequential Reaction Schemes and Intermediate Isolation

A common and well-established method for the synthesis of this compound involves a sequential reaction scheme starting from a suitable precursor. One such precursor is 2,4-dichloro-3-fluoroaniline, which can be synthesized by the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene google.com. The aniline can then undergo a Sandmeyer-type reaction to introduce a hydroxymethyl group, or be converted to the corresponding benzonitrile which is subsequently hydrolyzed and reduced.

A representative sequential synthesis pathway is outlined below:

Nitration of 1,3-dichloro-2-fluorobenzene: This initial step introduces a nitro group, leading to the formation of 1,3-dichloro-2-fluoro-4-nitro-benzene.

Reduction of the Nitro Group: The nitro-intermediate is then reduced to 2,4-dichloro-3-fluoroaniline.

Diazotization and Hydrolysis: The aniline is converted to a diazonium salt, which is subsequently hydrolyzed to 2,4-dichloro-3-fluorophenol.

Formylation: The phenol can then be formylated to introduce a formyl group, yielding 2,4-dichloro-3-fluorobenzaldehyde.

Reduction of the Aldehyde: The final step involves the reduction of the aldehyde to the target molecule, this compound.

Each intermediate in this sequence is typically isolated and purified to ensure the quality of the final product. The characterization of these intermediates is crucial for process control and quality assurance.

Catalytic Systems in the Preparation of this compound

The use of advanced catalytic systems is paramount in modern organic synthesis to achieve high selectivity, efficiency, and sustainability.

Transition Metal-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

Transition metal catalysis, particularly with palladium, plays a crucial role in the synthesis of precursors for this compound. For example, the formylation of aryl halides, a key step in one of the potential synthetic routes, can be achieved through palladium-catalyzed cross-coupling reactions. While a specific application to 1,3-dichloro-2-fluorobenzene to directly yield 2,4-dichloro-3-fluorobenzaldehyde is not widely reported, related transformations are well-documented. These reactions typically involve a palladium catalyst, a suitable ligand, a carbon monoxide source, and a reducing agent.

The general scheme for a palladium-catalyzed formylation is as follows:

Ar-X + CO + [H] --(Pd catalyst, Ligand)--> Ar-CHO

The choice of ligand is critical for the success of these reactions, with bulky electron-rich phosphine ligands often showing high efficacy.

Biocatalytic Approaches for Enantioselective Reductions

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. The reduction of the prochiral 2,4-dichloro-3-fluorobenzaldehyde to the corresponding chiral alcohol can be achieved using whole-cell biocatalysts or isolated enzymes. Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and various bacterial strains have been shown to effectively reduce a wide range of substituted benzaldehydes to their corresponding alcohols worldwidejournals.com.

The enzymatic reduction of aldehydes is often highly chemoselective, allowing for the reduction of an aldehyde group in the presence of other reducible functional groups researchgate.netnih.gov. The use of whole-cell systems is particularly advantageous as it provides a self-sustaining system for cofactor regeneration (e.g., NADH or NADPH), which is essential for the activity of the reductase enzymes tudelft.nl.

The following table summarizes the advantages of biocatalytic reduction over traditional chemical methods:

FeatureChemical Reduction (e.g., with NaBH4)Biocatalytic Reduction
Enantioselectivity Typically produces a racemic mixtureCan produce a single enantiomer in high purity
Reaction Conditions Often requires harsh reagents and conditionsMild conditions (e.g., room temperature, aqueous media)
Environmental Impact Can generate significant chemical wasteGenerally more environmentally friendly
Chemoselectivity May reduce other functional groupsHighly chemoselective

Process Intensification and Scalability Studies for Laboratory and Pilot Production

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of fine chemicals like this compound, continuous flow chemistry is a key technology for process intensification. Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better process control, and enhanced safety, particularly for highly exothermic or hazardous reactions tubitak.gov.trresearchgate.net.

The scalability of synthetic routes is a critical consideration for industrial production. For instance, the Grignard reaction, which could be employed for the synthesis of precursors, has been successfully scaled up using continuous flow processes, which can improve selectivity and reduce the formation of byproducts like the Wurtz coupling product researchgate.netrsc.org.

The development of scalable and intensified processes for the production of this compound is an active area of research, with a focus on moving from laboratory-scale batch processes to more efficient and sustainable pilot and industrial-scale continuous manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 3 Fluorobenzyl Alcohol

Reaction Pathways of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol functional group in 2,4-dichloro-3-fluorobenzyl alcohol is a key site for chemical modification, readily undergoing reactions typical of benzyl alcohols. These include esterification, etherification, and oxidation, each of which can be influenced by the electronic nature of the substituted aromatic ring.

Esterification and Etherification Reactions

The conversion of the hydroxyl group of this compound into esters and ethers represents a fundamental class of reactions for this compound. These transformations are generally accomplished through well-established synthetic protocols, although the presence of multiple electron-withdrawing halogen substituents on the aromatic ring can modulate the reactivity of the benzylic alcohol.

Esterification: The formation of esters from this compound can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. The reactivity in these reactions can be somewhat diminished compared to unsubstituted benzyl alcohol due to the electron-withdrawing nature of the chlorine and fluorine atoms, which slightly reduces the nucleophilicity of the benzylic oxygen. However, standard esterification methods, such as the Steglich or Fischer esterification, are generally effective. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) readily affords the corresponding ester.

Etherification: Similarly, the synthesis of ethers from this compound can be carried out using methods like the Williamson ether synthesis. This typically involves the deprotonation of the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The electron-withdrawing substituents on the aromatic ring can increase the acidity of the benzylic proton, facilitating the formation of the alkoxide.

The following table provides representative examples of esterification and etherification reactions that could be performed on this compound, based on general knowledge of benzyl alcohol reactivity.

ReactantReagentProductReaction Type
This compoundAcetic anhydride, Pyridine2,4-Dichloro-3-fluorobenzyl acetateEsterification
This compoundSodium hydride, then Methyl iodide1-(Methoxymethyl)-2,4-dichloro-3-fluorobenzeneEtherification
This compoundBenzoyl chloride, Triethylamine2,4-Dichloro-3-fluorobenzyl benzoateEsterification

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group in this compound offers a direct pathway to the corresponding aldehyde and carboxylic acid, which are valuable synthetic intermediates. The choice of oxidizing agent is crucial in determining the final product.

Oxidation to Aldehyde: Selective oxidation to 2,4-dichloro-3-fluorobenzaldehyde (B1422797) requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. These reagents are known for their ability to efficiently oxidize primary alcohols to aldehydes with high yields and minimal side reactions.

Oxidation to Carboxylic Acid: For the conversion to 2,4-dichloro-3-fluorobenzoic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), or ruthenium tetroxide (RuO₄). The reaction typically proceeds through the intermediate aldehyde, which is rapidly oxidized further under these more vigorous conditions. The electron-withdrawing nature of the halogen substituents on the aromatic ring can make the benzyl alcohol slightly more resistant to oxidation compared to unsubstituted benzyl alcohol, potentially requiring harsher reaction conditions or longer reaction times.

A mechanistic study on the oxidation of substituted benzyl alcohols with trichloroisocyanuric acid (TCCA) has shown that the reaction can proceed via different pathways depending on the nature of the substituents. For substrates with strong electron-withdrawing groups, the mechanism may shift towards a hydrogen abstraction from the corresponding benzyl hypochlorite (B82951).

Below is a table summarizing typical oxidation reactions of benzyl alcohols, which are applicable to this compound.

Starting MaterialOxidizing AgentProductProduct Type
This compoundPyridinium chlorochromate (PCC)2,4-Dichloro-3-fluorobenzaldehydeAldehyde
This compoundDess-Martin periodinane (DMP)2,4-Dichloro-3-fluorobenzaldehydeAldehyde
This compoundPotassium permanganate (KMnO₄)2,4-Dichloro-3-fluorobenzoic acidCarboxylic Acid
This compoundJones Reagent (CrO₃/H₂SO₄)2,4-Dichloro-3-fluorobenzoic acidCarboxylic Acid

Reactivity of the Halogenated Aromatic Core

The aromatic ring of this compound, being substituted with three electron-withdrawing halogen atoms, exhibits distinct reactivity patterns, particularly in substitution reactions. The high degree of halogenation significantly deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two chlorine atoms and one fluorine atom, all of which are strongly electron-withdrawing, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen atoms.

The regioselectivity of the substitution will be governed by the relative activation provided by the substituents and the stability of the intermediate Meisenheimer complex. A nucleophile would preferentially attack the positions that are most activated by the electron-withdrawing groups.

The following table illustrates potential SNAr reactions on a model polychlorofluorinated aromatic ring, which can be extrapolated to the reactivity of this compound.

SubstrateNucleophileProduct (Major Isomer)Reaction Conditions
1,2,4-TrichlorobenzeneSodium methoxide2,4-Dichloro-1-methoxybenzeneHigh temperature, high pressure
HexafluorobenzeneAmmoniaPentafluoroanilineHigh temperature
2,4-DinitrochlorobenzeneHydroxide2,4-DinitrophenolAqueous base

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be significantly retarded. The three halogen substituents (Cl, Cl, F) are all deactivating groups due to their strong inductive electron-withdrawing effects. This deactivation makes the aromatic ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609).

While halogens are deactivating, they are ortho, para-directors. The benzyl alcohol group (-CH₂OH) is generally considered a weakly activating or weakly deactivating group and is also an ortho, para-director. In a polysubstituted ring like this, the directing effects of all substituents must be considered. The two chlorine atoms are at positions 2 and 4, the fluorine atom is at position 3, and the benzyl alcohol group is at position 1. The positions open for substitution are 5 and 6.

The directing effects would be as follows:

The -CH₂OH group at C1 directs to positions 2, 4, and 6 (ortho and para). Positions 2 and 4 are already substituted. Thus, it directs to position 6.

The Cl at C2 directs to positions 1, 3, and 5 (ortho and para). Positions 1 and 3 are substituted. Thus, it directs to position 5.

The F at C3 directs to positions 2, 4, and 6 (ortho and para). Positions 2 and 4 are substituted. Thus, it directs to position 6.

The Cl at C4 directs to positions 1, 3, and 5 (ortho and para). Positions 1 and 3 are substituted. Thus, it directs to position 5.

The following table provides hypothetical outcomes for EAS reactions on this compound based on general directing rules.

Reaction TypeElectrophilePredicted Major Product(s)
NitrationNO₂⁺2,4-Dichloro-3-fluoro-5-nitrobenzyl alcohol and/or 2,4-Dichloro-3-fluoro-6-nitrobenzyl alcohol
BrominationBr⁺5-Bromo-2,4-dichloro-3-fluorobenzyl alcohol and/or 6-Bromo-2,4-dichloro-3-fluorobenzyl alcohol
Friedel-Crafts AcylationRCO⁺Reaction unlikely to proceed due to strong deactivation

Halogen Exchange Reactions (Halex Fluorination)

Halogen exchange (Halex) reactions, particularly the conversion of chloroaromatics to fluoroaromatics, are industrially important processes. These reactions typically involve the treatment of an activated chloroaromatic compound with a source of fluoride (B91410), such as potassium fluoride, often in a polar aprotic solvent at high temperatures.

The aromatic ring of this compound is activated towards nucleophilic attack by the presence of the electron-withdrawing halogen substituents. This makes the chlorine atoms potential leaving groups in a Halex reaction. It is plausible that under suitable conditions, one or both of the chlorine atoms could be replaced by fluorine. The fluorine atom already present on the ring would further influence the reactivity and regioselectivity of such an exchange. Given that fluoride is often a better leaving group in SNAr than chloride, the existing fluorine is unlikely to be displaced. The chlorine at position 2 or 4 would be the more probable site for substitution.

A representative Halex reaction is shown in the table below.

SubstrateFluorinating AgentProductReaction Conditions
2,4-DichloronitrobenzenePotassium fluoride2-Chloro-4-fluoronitrobenzeneHigh temperature, polar aprotic solvent

Formation of Derivative Compounds from this compound

This compound is a halogenated aromatic alcohol that serves as a valuable starting material for the synthesis of various fine chemical intermediates. Its primary reactivity centers around the hydroxyl group, which can be readily oxidized to form corresponding aldehydes and carboxylic acids. These derivatives are significant building blocks in the preparation of more complex molecules for various industrial applications.

Synthesis of Halogenated Benzaldehydes and Benzoic Acids

The oxidation of the benzylic alcohol group is a fundamental transformation for this compound. This process yields 2,4-dichloro-3-fluorobenzaldehyde and 2,4-dichloro-3-fluorobenzoic acid, both of which are important intermediates.

The synthesis of the aldehyde is typically achieved through controlled oxidation. A common and efficient method for oxidizing substituted benzyl alcohols involves using a catalytic system like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant such as sodium hypochlorite (bleach). This method is known for its high selectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid. The reaction conditions, such as temperature, are critical for maximizing yield and purity. For instance, in analogous syntheses of halogenated benzaldehydes, maintaining a low temperature (e.g., 0–5°C) has been shown to improve yields significantly compared to reactions run at higher temperatures. google.com

Further oxidation of the benzyl alcohol or the intermediate benzaldehyde (B42025) leads to the formation of 2,4-dichloro-3-fluorobenzoic acid. Stronger oxidizing conditions are required for this conversion. A well-established method for this type of transformation is the use of sodium hypochlorite solution, sometimes referred to as chlorine lye, often at elevated temperatures to ensure the complete conversion of the starting material to the carboxylic acid. google.com Another approach involves using nitric acid as the oxidant, which can be effective for converting substituted aromatic compounds to their corresponding benzoic acids. google.com

The table below outlines representative conditions for these oxidative transformations, based on established methods for similar halogenated aromatic compounds.

ProductOxidation MethodTypical ReagentsKey Reaction ParametersReference Method
2,4-Dichloro-3-fluorobenzaldehydeControlled OxidationTEMPO (catalyst), Sodium Hypochlorite (NaOCl)Low temperature (0-5°C) is often optimal for selectivity and yield. google.com
2,4-Dichloro-3-fluorobenzoic acidStrong OxidationSodium Hypochlorite (NaOCl) solutionHigher temperatures (e.g., 20-120°C) may be required for complete reaction. google.com

Generation of Other Fine Chemical Intermediates

Beyond the primary oxidation products, this compound and its derivatives serve as precursors to a wider range of fine chemicals. The aldehyde and benzoic acid can undergo further reactions to create esters, amides, and other functionalized molecules. For example, 2,4-dichloro-3-fluorobenzoic acid can be converted to its acid chloride, which is a highly reactive intermediate for forming amide bonds with various amines. This pathway leads to the synthesis of complex substituted benzamides, which are a class of compounds explored in various fields of chemical research. sigmaaldrich.com

These subsequent transformations highlight the role of this compound as a foundational block for creating a diverse library of halogenated aromatic compounds.

Mechanistic Studies of Specific Transformations

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Such investigations often involve a combination of computational and experimental techniques.

Quantum Chemical Analysis of Reaction Intermediates and Transition States

Quantum chemical analysis, utilizing methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways at the molecular level. These computational studies can model the electronic structure of reactants, products, and, most importantly, transient species such as reaction intermediates and transition states. By calculating the energies of these structures, a detailed reaction energy profile can be constructed.

For the oxidation of this compound, quantum chemical analysis could be used to:

Investigate the mechanism of the TEMPO-catalyzed oxidation, detailing the interaction between the alcohol, the TEMPO radical, and the oxidant.

Model the transition state energies for the oxidation to the aldehyde versus the over-oxidation to the carboxylic acid, providing insight into the reaction's selectivity.

Analyze the influence of the chloro- and fluoro- substituents on the electron distribution of the aromatic ring and their effect on the reactivity of the benzylic hydroxyl group.

While these computational approaches are widely applied in chemical research to understand reaction mechanisms and predict reactivity nih.gov, specific quantum chemical studies focusing on the transformations of this compound are not extensively documented in publicly available literature.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide experimental data on the rates of chemical reactions and how these rates are influenced by various parameters. For the synthesis of derivatives from this compound, kinetic analysis is essential for process optimization and scale-up.

Key aspects investigated in kinetic studies include:

Reaction Rate: Determining the rate law, which expresses the relationship between reactant concentrations and the reaction rate.

Temperature Dependence: Measuring how changes in temperature affect the reaction rate constant, allowing for the calculation of activation energy (Ea).

Catalyst Efficiency: Quantifying the effect of catalyst concentration on the reaction rate in catalyzed processes like the TEMPO oxidation.

For example, patent literature describing analogous syntheses often provides data that forms the basis of a kinetic understanding. The effect of temperature on product yield in the TEMPO-catalyzed oxidation of a similar chloro-fluorobenzyl alcohol demonstrates the practical importance of such investigations. google.com

Illustrative Data on the Effect of Temperature on Yield in a TEMPO-Catalyzed Oxidation of a Halogenated Benzyl Alcohol google.com
Reaction Temperature (°C)Product Yield (%)Product Purity (%)
-108096.0
0-59197.5
307195.0

This data clearly indicates an optimal temperature range for the reaction, a typical finding in kinetic optimization studies. While comprehensive kinetic models for the specific transformations of this compound are not readily found in published sources, the principles and resulting data from similar systems are directly applicable to its synthetic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2,4-dichloro-3-fluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete structural picture.

¹H and ¹³C NMR Spectral Interpretation for Positional Isomers

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals that are heavily influenced by the substitution pattern on the benzene (B151609) ring. The electronegative chlorine and fluorine atoms, along with the hydroxymethyl group, create a unique electronic environment for each proton and carbon atom.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, H-5 and H-6. The chemical shifts can be estimated based on the additive effects of the substituents. The benzylic protons of the -CH₂OH group will appear as a singlet, or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself will present as a broad singlet, the position of which is concentration and solvent dependent.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-57.2 - 7.4Doublet of doubletsJ(H-5, H-6) ≈ 8-9, J(H-5, F-3) ≈ 6-7
H-67.4 - 7.6DoubletJ(H-6, H-5) ≈ 8-9
-CH₂-~4.7Singlet (or Doublet)-
-OHVariableBroad Singlet-

Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. The carbon attached to the fluorine atom (C-3) will show a large one-bond coupling (¹JC-F), which is a characteristic feature. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-1~135Doublet
C-2~125Doublet
C-3~155Doublet
C-4~128Singlet
C-5~129Singlet
C-6~132Doublet
-CH₂OH~60-65Singlet

Disclaimer: These are predicted values. The multiplicities for C-1, C-2, and C-6 are due to expected two- and three-bond couplings with fluorine.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their scalar coupling and thus their adjacent positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-5 and C-5, H-6 and C-6, and the benzylic protons and the benzylic carbon.

The benzylic protons to C-1, C-2, and C-6.

H-5 to C-1, C-3, and C-4.

H-6 to C-1, C-2, and C-4.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Correlation of Vibrational Modes with Molecular Structure

The FTIR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretch3200 - 3600 (broad)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch (-CH₂-)2850 - 2960
C=C aromatic ring stretch1450 - 1600
C-O stretch1000 - 1260
C-F stretch1000 - 1400
C-Cl stretch600 - 800

Disclaimer: These are predicted frequency ranges based on typical values for the respective functional groups.

Theoretical Vibrational Frequency Calculations and Experimental Validation

In the absence of experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies of this compound. Such calculations, as demonstrated for similar molecules like 3,4-dichlorobenzyl alcohol, can provide a highly accurate prediction of the vibrational spectrum when an appropriate scaling factor is applied to the calculated frequencies. chemicalbook.comnih.gov These theoretical predictions can then serve as a valuable guide for the interpretation of any future experimental FTIR and Raman data. The calculations would not only predict the frequencies but also the intensities of the absorption bands, allowing for a simulated spectrum to be generated.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula as C₇H₅Cl₂FO. The precise mass-to-charge ratio (m/z) of the molecular ion [M]⁺ would be compared against the theoretical value, with any deviation being in the parts per million (ppm) range, thus validating the compound's identity.

The fragmentation pattern observed in the mass spectrum provides further structural insights. Common fragmentation pathways for benzyl (B1604629) alcohols include α-cleavage and dehydration. In the case of this compound, the following fragmentation patterns can be anticipated:

Loss of a hydrogen atom: Leading to a strong [M-1]⁺ peak.

Loss of a hydroxyl radical (•OH): Resulting in a fragment at [M-17]⁺.

Dehydration (loss of H₂O): Producing a peak at [M-18]⁺.

Loss of a chlorine atom: Generating fragments at [M-35]⁺ and [M-37]⁺, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

Cleavage of the formyl group (CHO): Resulting in a peak at [M-29]⁺. worldwidejournals.com

Loss of the CH₂OH group: Leading to a dichlorofluorophenyl cation.

The presence of two chlorine atoms would also give rise to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Fragment IonProposed StructureTheoretical m/z
[C₇H₅³⁵Cl₂FO]⁺Molecular Ion193.9725
[C₇H₅³⁵Cl³⁷ClFO]⁺Molecular Ion Isotope195.9696
[C₇H₄³⁵Cl₂FO]⁺[M-H]⁺192.9647
[C₇H₅³⁵Cl₂F]⁺[M-OH]⁺176.9676
[C₇H₃³⁵Cl₂F]⁺[M-H₂O]⁺175.9598
[C₆H₂³⁵Cl₂F]⁺[M-CHO]⁺164.9519

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Benzyl alcohol itself exhibits absorption maxima around 259 nm. nih.gov The presence of halogen substituents on the aromatic ring is known to cause a bathochromic (red) shift in the absorption bands.

The electronic spectrum would likely display a primary absorption band (π → π* transition) and a secondary, less intense band, which are characteristic of the benzene chromophore. The exact position and intensity of these bands are influenced by the electronic effects of the chloro and fluoro substituents. Both chlorine and fluorine are electron-withdrawing through induction but electron-donating through resonance. This interplay of electronic effects modulates the energy of the molecular orbitals involved in the electronic transitions. Studies on similar compounds, such as 2,4-dichlorobenzyl alcohol, provide a basis for predicting the spectral features.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Absorption BandWavelength (λmax)Molar Absorptivity (ε)Transition
Primary Band~265 nmHighπ → π
Secondary Band~280 nmLown → π

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable)

X-ray crystallography, when applicable for a crystalline solid, offers the definitive determination of the three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the precise orientation of the hydroxymethyl group relative to the substituted aromatic ring.

Furthermore, X-ray diffraction analysis would elucidate the nature and geometry of intermolecular interactions in the solid state. Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, potentially forming chains or more complex networks of molecules. Halogen bonding, involving the chlorine and fluorine atoms, could also play a significant role in the crystal packing. While no specific crystal structure for this compound is publicly available, data from related structures, such as 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, show the presence of O—H⋯O hydrogen bonds and significant Cl⋯H and F⋯H contacts.

Stereochemical Control and Enantiomeric Purity in Derivatization

Development of Chiral Auxiliaries and Reagents for Asymmetric Synthesis

The asymmetric synthesis of chiral alcohols often relies on the use of chiral auxiliaries or reagents that can direct the stereochemical outcome of a reaction. In the context of producing enantiomerically enriched benzyl (B1604629) alcohols, a common strategy involves the asymmetric reduction of the corresponding prochiral ketone. While specific research detailing the use of chiral auxiliaries for the synthesis of 2,4-dichloro-3-fluorobenzyl alcohol is not extensively documented, general principles of asymmetric synthesis are applicable.

Key strategies that are commonly employed for analogous compounds include:

Chiral Borane Reagents: Reagents such as (R)- or (S)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) are widely used for the stoichiometric or catalytic asymmetric reduction of prochiral ketones to their corresponding secondary alcohols with high enantioselectivity. The ketone precursor, 2,4-dichloro-3-fluorobenzophenone, would be the substrate in this reaction.

Asymmetric Transfer Hydrogenation: This method utilizes a metal catalyst, typically based on ruthenium, rhodium, or iridium, coordinated to a chiral ligand. A hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride. The chirality of the ligand, for instance, a chiral diamine or amino alcohol, dictates the facial selectivity of hydride delivery to the ketone, yielding one enantiomer of the alcohol in excess.

Chiral Hydride Reagents: Stoichiometric amounts of chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) modified with chiral alcohols or amines (e.g., BINAL-H), can also be effective in achieving high enantiomeric excess (e.e.) in the reduction of aromatic ketones.

The selection of a particular method would depend on factors like the substrate's electronic and steric properties, desired enantioselectivity, and process scalability.

Enantioselective Bioreduction of Ketone Precursors

Biocatalysis, particularly the use of enzymes, offers a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. The enantioselective bioreduction of the ketone precursor, 2,4-dichloro-3-fluorobenzoyl, has been successfully demonstrated.

A patented method describes the preparation of (R)-2,4-dichloro-3-fluorobenzyl alcohol through the bioreduction of 2,4-dichloro-3-fluorobenzoyl. This process utilizes a specific carbonyl reductase enzyme to achieve high enantioselectivity. The key elements of this biocatalytic process are summarized in the table below.

ParameterDescription
Substrate 2,4-dichloro-3-fluorobenzoyl
Product (R)-2,4-dichloro-3-fluorobenzyl alcohol
Biocatalyst Carbonyl reductase from Candida parapsilosis
Cofactor Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
Cofactor Regeneration A glucose dehydrogenase system is often used in tandem to regenerate the expensive NADPH cofactor, making the process more economically viable.
Reaction Conditions The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity and stability.
Enantiomeric Excess This method is reported to produce the (R)-enantiomer with high enantiomeric excess.

This bioreduction pathway highlights the efficiency and precision of enzymatic transformations in accessing single-enantiomer chiral building blocks.

Chromatographic Resolution Techniques for Enantiomers

When a racemic mixture of this compound is produced, chromatographic resolution can be employed to separate the two enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

While specific application notes for this compound are not widely published, the principles of chiral chromatography for separating enantiomers of similar aromatic alcohols are well-established. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different binding energies, leading to different retention times on the column.

Commonly used chiral stationary phases for the resolution of chiral alcohols include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support are highly versatile and widely used. Examples include columns with trade names like Chiralcel OD, OJ, and Chiralpak AD, AS. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol or ethanol), is crucial for achieving optimal separation.

Pirkle-type CSPs: These are based on a small chiral molecule, such as an amino acid derivative, covalently bonded to a silica surface. They operate on the principle of π-π interactions, hydrogen bonding, and steric interactions to differentiate between enantiomers.

The development of a successful chiral HPLC method would involve screening various CSPs and mobile phase compositions to find the conditions that provide the best resolution (Rs > 1.5) for the enantiomers of this compound.

Chiral Solvating Agents and Derivatizing Agents in NMR Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of a chiral sample. Since enantiomers are spectroscopically indistinguishable in an achiral environment, a chiral auxiliary must be used to induce a chemical shift difference between them.

Two primary NMR-based methods are applicable for determining the enantiomeric purity of this compound:

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic or enriched alcohol. The CSA forms rapidly exchanging, diastereomeric solvates with the (R) and (S) enantiomers. These diastereomeric complexes exist in different magnetic environments, which can lead to separate signals for corresponding protons in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers.

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a chiral derivatizing agent to form a covalent bond, creating a mixture of diastereomers. Unlike with CSAs, these diastereomers are stable and can be isolated if necessary. The most famous CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. Reaction of the (R) and (S) enantiomers of this compound with a single enantiomer of Mosher's acid chloride would produce two diastereomeric esters. The different stereochemical arrangements of these diastereomers cause their respective protons (and other nuclei like ¹⁹F and ¹³C) to experience different magnetic environments, resulting in distinct and quantifiable signals in the NMR spectrum. The enantiomeric excess can be calculated from the integration of these signals.

The table below outlines the features of these two NMR-based methods.

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)
Interaction Non-covalent, rapid equilibriumCovalent bond formation
Procedure Simple addition of CSA to the NMR tubeChemical reaction required, followed by purification
Sample Sample is recoverableSample is consumed/chemically altered
Example Reagent (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride)
NMR Observation Splitting of signals for the original moleculeAppearance of new signals for the diastereomeric products

The choice between using a CSA or a CDA depends on the specific properties of the analyte and the required accuracy of the measurement.

The Strategic Role of this compound in Advancing Organic Synthesis

The trifunctional aromatic compound, this compound, has emerged as a valuable intermediate in the field of organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a reactive benzyl alcohol group, provides a versatile platform for the construction of complex molecular architectures. This article explores the strategic importance of this compound, focusing on its application as a precursor to fluorinated heterocycles, a building block for advanced aromatic systems, and its utility in the development of chiral molecules for research.

Role As a Strategic Intermediate in Organic Synthesis

The specific arrangement of halogen substituents on the phenyl ring of 2,4-dichloro-3-fluorobenzyl alcohol significantly influences its reactivity and makes it a strategic asset in multi-step synthetic sequences. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the properties of the aromatic ring and the benzyl (B1604629) alcohol moiety. This electronic tuning is crucial for directing subsequent chemical transformations, allowing for selective reactions at different positions of the molecule.

General processes for producing various fluorine-containing benzyl alcohol derivatives highlight their importance as intermediates for creating pharmaceutical and agricultural chemicals google.com. The presence of the hydroxymethyl group allows for a range of classical transformations, such as oxidation to the corresponding benzaldehyde (B42025) or benzoic acid, or conversion to a benzyl halide. These derivatives then serve as key starting materials for more elaborate synthetic endeavors.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
(2,4-Dichloro-3-fluorophenyl)methanol 1615212-17-3 C₇H₅Cl₂FO 195.02
(3,4-Dichlorophenyl)(3-fluorophenyl)methanol 844683-63-2 C₁₃H₉Cl₂FO 271.11
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol 330156-50-8 C₈H₇Cl₂FO 209.04

This table presents a comparison of the fundamental properties of the title compound and structurally similar fluorinated benzyl alcohols.

The incorporation of fluorine into heterocyclic ring systems is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While direct synthesis pathways starting from this compound are not extensively documented in mainstream literature, its structural elements are found in complex heterocyclic structures. For instance, the 2,4-dichloro-phenyl moiety is a key component of ligands used to create complex metal-based coordination compounds, such as those involving quinoline-derived structures rsc.org.

The benzyl alcohol can be oxidized to the corresponding aldehyde, which can then participate in condensation reactions to form heterocyclic rings. For example, reactions with amines or hydrazines can lead to the formation of imines or hydrazones, which can subsequently cyclize to form nitrogen-containing heterocycles. The synthesis of various fluorinated quinoline (B57606) analogs often involves the reaction of substituted anilines with other reagents, indicating that derivatives of this compound could serve as valuable precursors in similar synthetic strategies rsc.org.

The development of novel aromatic scaffolds is central to the discovery of new materials and therapeutic agents. This compound serves as a foundational building block that can be elaborated into more complex, poly-functionalized aromatic systems. A key strategy involves converting the benzylic alcohol into a good leaving group, such as a bromide or tosylate, to facilitate nucleophilic substitution or cross-coupling reactions.

Numerous patents and research articles describe the use of substituted benzyl halides, including various dichlorofluorobenzyl bromides, as reactants for building complex molecules googleapis.com. These intermediates are highly reactive and can be coupled with a wide range of partners. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. By converting the alcohol to a halide, the 2,4-dichloro-3-fluorophenyl moiety can be attached to other aromatic or aliphatic groups, thereby constructing advanced, multi-component scaffolds. For example, the principles of Suzuki cross-coupling have been used to synthesize complex biarylthiophenes from dichlorinated precursors, demonstrating the feasibility of using halogenated aromatics as coupling partners mdpi.com. Similarly, nickel-catalyzed reactions have been shown to activate C-F bonds for cross-coupling, suggesting another potential pathway for the elaboration of this scaffold beilstein-journals.org.

One of the most significant applications of the 2,4-dichloro-3-fluorophenyl scaffold is in the synthesis of chiral molecules for pharmaceutical research. While this compound itself is achiral, the closely related chiral secondary alcohol, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a critical intermediate in the synthesis of several potent enzyme inhibitors nih.govnih.gov.

This chiral alcohol is a key building block for a class of anaplastic lymphoma kinase (ALK) inhibitors, which are important in cancer therapy nih.gov. The synthesis of these complex drugs relies on the availability of enantiomerically pure intermediates, and the 2,6-dichloro-3-fluorophenyl ethanol (B145695) derivative provides the necessary stereochemical configuration for high-potency biological activity. The synthesis of these chiral alcohols is often achieved through the asymmetric reduction of the corresponding ketone, 2,6-dichloro-3-fluoroacetophenone. The established importance of this chiral fragment underscores the value of the 2,4-dichloro-3-fluorophenyl structural motif in the design and synthesis of targeted therapeutics for research and clinical development.

Table 2: List of Chemical Compounds

Compound Name
This compound
(2,4-Dichloro-3-fluorophenyl)methanol
(3,4-Dichlorophenyl)(3-fluorophenyl)methanol
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
Bis(4-fluorophenyl)methanol
2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol
2,6-dichloro-3-fluoroacetophenone
Anaplastic lymphoma kinase (ALK)
Suzuki Reaction
Sonogashira Reaction
Palladium
Nickel
Quinoline
Thiophene
Benzyl bromide

Analytical Methodologies for Research and Development

Chromatographic Purity Assessment and Quantification (GC, HPLC)

Chromatographic techniques are indispensable for separating 2,4-Dichloro-3-fluorobenzyl alcohol from impurities, starting materials, and by-products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing purity and performing quantification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The method involves vaporizing the sample and passing it through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For organohalogen compounds, an electron capture detector (ECD) can also be employed for enhanced selectivity and sensitivity. acs.org

A typical GC method for purity assessment would involve a non-polar or slightly polar capillary column. acs.org The retention time of the compound is a key identifier, while the peak area is proportional to its concentration. Quantification is achieved by comparing the peak area of the analyte to that of a certified analytical standard. osha.govsigmaaldrich.com

Table 1: Representative Gas Chromatography (GC) Parameters

Parameter Value/Type
Column VF-624ms or similar (e.g., 5% diphenyl/95% dimethyl polysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Carrier Gas Helium or Nitrogen
Oven Program Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min

| Injection Volume | 1 µL (split mode) |

This table presents typical starting parameters for method development and may require optimization.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for analyzing less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is most appropriate. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. fda.gov.tw A photodiode array (PDA) or UV detector is typically used for detection, set at a wavelength where the analyte exhibits maximum absorbance. fda.gov.tw

A validated HPLC method allows for the separation of the target compound from structurally similar impurities, such as isomers or degradation products like 2,4-dichloro-3-fluorobenzaldehyde (B1422797). fda.gov.twekb.eg Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Accurate quantification is performed using a calibration curve generated from analytical standards of known concentrations. fda.gov.tw

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Value/Type
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detector Photodiode Array (PDA) or UV at ~220 nm
Column Temp. 30 °C

| Injection Volume | 10 µL |

This table presents typical starting parameters for method development and may require optimization.

Reaction Monitoring Techniques (TLC, GC-MS, In Situ NMR)

Effective synthesis of this compound requires real-time or near-real-time monitoring to track the consumption of reactants and the formation of the product, allowing for precise control over reaction conditions and endpoint determination.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique for qualitative reaction monitoring. A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). rsc.org The separation allows for the visualization of spots corresponding to starting materials, intermediates, and the final product, typically by using a UV lamp. By comparing the relative intensity of the spots over time, a chemist can gauge the progress of the reaction. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. jmchemsci.com It is an invaluable tool for reaction monitoring as it not only shows the disappearance of reactants and the appearance of products but also provides their mass spectra. researchgate.netjmchemsci.com This allows for the unambiguous identification of the desired product and the characterization of any unexpected by-products or intermediates formed during the synthesis. rsc.org

In Situ Nuclear Magnetic Resonance (NMR): In situ (or reaction monitoring) NMR spectroscopy is a highly powerful technique for gaining detailed kinetic and mechanistic insights into a chemical reaction as it happens. acs.orgnih.gov By placing the reaction vessel directly within the NMR spectrometer or using a flow system, spectra can be acquired at regular intervals without disturbing the reaction. beilstein-journals.orgrsc.org For the synthesis of this compound, ¹H and ¹⁹F NMR would be particularly informative. The appearance and integration of specific signals corresponding to the product, along with the disappearance of reactant signals, provide a quantitative measure of reaction progress over time. acs.orgrsc.org This technique can reveal the presence of short-lived intermediates that might be missed by other methods. acs.org

Development of Analytical Standards for High-Purity Research Compounds

The reliability and reproducibility of all quantitative analytical work depend on the availability of high-purity analytical standards. sigmaaldrich.com An analytical standard for this compound serves as a benchmark for identity, purity, and strength. fao.org

The development of a primary analytical standard involves several key steps:

Synthesis and Purification: The compound is synthesized and then subjected to rigorous purification techniques, such as recrystallization or preparative chromatography, to achieve the highest possible purity (typically >99.5%).

Comprehensive Characterization: The identity of the purified compound is unequivocally confirmed using a combination of spectroscopic methods, including NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Determination: The absolute purity is determined using a combination of quantitative techniques. This often involves mass balance, where purity is calculated by subtracting the content of all impurities (e.g., organic impurities via GC/HPLC, water content via Karl Fischer titration, residual solvents via headspace GC, and non-volatile inorganic content via sulfated ash).

Certification: Once thoroughly characterized, the material is designated as an analytical standard, and a Certificate of Analysis (CoA) is issued. The CoA documents the compound's identity, purity with an associated uncertainty value, and other relevant physicochemical properties. usp.org

This well-characterized standard is then used for critical applications such as calibrating analytical instruments and validating new analytical methods. fao.org

Q & A

Q. What experimental protocols mitigate side reactions during halogen exchange in this compound?

  • Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for efficient halogen exchange in biphasic systems. Control temperature (<50°C) to prevent Fries rearrangement or ring degradation. Monitor by 19F^{19}F-NMR and quench reactions at <95% conversion to minimize byproducts .

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